(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is modified with a sulfonamide group, enhancing its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde and an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Sulfonamide Group: The chromene intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Formation of the Imino Group: The final step involves the reaction of the sulfonamide derivative with an appropriate amine to introduce the imino group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The chromene core can interact with various receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide: shares similarities with other sulfonamide-containing chromene derivatives.
Bis(2-ethylhexyl) terephthalate: Another compound with a similar structural motif but different functional groups and applications.
Uniqueness
- The unique combination of the chromene core and the sulfonamide group in this compound provides it with distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O4S/c23-18-13-16(10-11-19(18)24)32(29,30)27-26-22-17(12-14-6-4-5-9-20(14)31-22)21(28)25-15-7-2-1-3-8-15/h1-13,27H,(H,25,28)/b26-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOSGUQRXZKZJL-ROMGYVFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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